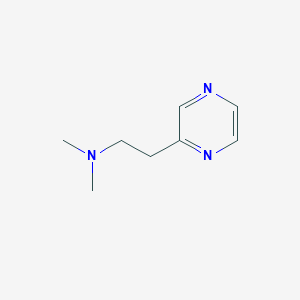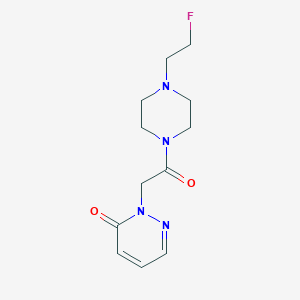
2-(2-(4-(2-fluoroethyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-(2-fluoroethyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridazinone derivative that has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography The study of compounds like marbofloxacin, which shares structural similarities with the compound , provides insight into their molecular structures and crystallography. For instance, marbofloxacin's molecular structure exhibits an S(6) ring motif due to an intramolecular O—H⋯O hydrogen bond, highlighting the compound's potential for forming stable crystal structures useful in drug formulation and synthesis processes (Jin Shen, J. Qian, J. Gu, & Xiurong Hu, 2012).
Antimicrobial Activity Dithiocarbamate derivatives bearing thiazole/benzothiazole rings have been synthesized, starting from compounds structurally related to the chemical of interest. These derivatives exhibit significant antimicrobial activity against a variety of microorganism strains, suggesting potential applications in developing new antimicrobial agents (L. Yurttaş, Y. Özkay, M. Duran, G. Turan-Zitouni, A. Özdemir, Z. Cantürk, Kaan Küçükoğlu, & Z. Kaplancıklı, 2016).
Antifungal and Antimicrobial Agents The synthesis and structure-activity relationship studies of pyridazinones, including those similar to the compound of interest, as glucan synthase inhibitors, have led to the identification of derivatives with significant efficacy in in vivo models of fungal infections. This indicates their potential as templates for developing new antifungal agents (P. Ting, R. Kuang, Heping Wu, R. Aslanian, Jianhua Cao, David W. Kim, Joe F. Lee, J. Schwerdt, Gang Zhou, Samuel B. Wainhaus, T. Black, A. Cacciapuoti, P. McNicholas, & Yiming Xu, 2011).
Cytotoxic Effects on Cancer Cell Lines Research into 3(2H)-pyridazinone derivatives, related to the compound of interest, has explored their cytotoxic effects on liver and colon cancer cell lines. This work contributes to the ongoing search for new chemotherapeutic agents with specific cytotoxic profiles against cancer cells, offering a foundation for future drug development (Z. Özdemir, Neşe Başak-Türkmen, Idris Ayhan, O. Çiftçi, & Mehtap Uysal, 2019).
Analgesic and Anti-inflammatory Properties The synthesis and evaluation of certain piperazinylthienylpyridazine derivatives have revealed their potential analgesic and anti-inflammatory properties. Studies like these are crucial for developing new medications that can provide effective pain relief and inflammation reduction with minimized side effects (Hanan M. Refaat, Omneya M. Khalil, & H. Kadry, 2007).
Eigenschaften
IUPAC Name |
2-[2-[4-(2-fluoroethyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2/c13-3-5-15-6-8-16(9-7-15)12(19)10-17-11(18)2-1-4-14-17/h1-2,4H,3,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZJSSXMLDFNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCF)C(=O)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(2-fluoroethyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

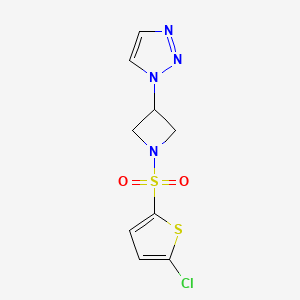
![5-((2,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2846525.png)
![ethyl 2-[[(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2846527.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846528.png)

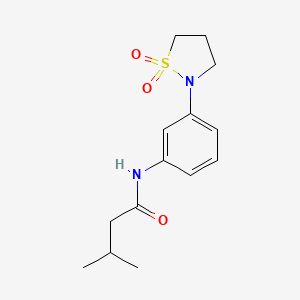
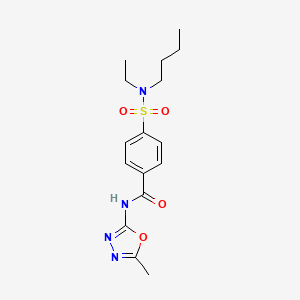
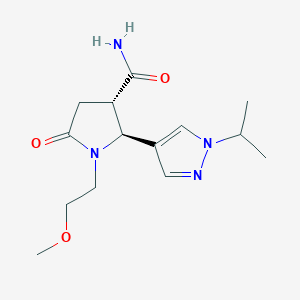
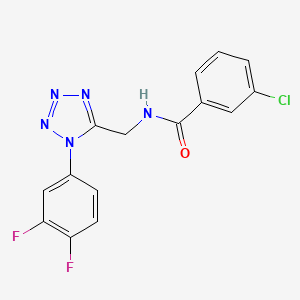
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[2-(2-isopropyl-3H-imidazo[4,5-b]pyridin-3-yl)ethyl]piperazine-1-carboxamide](/img/structure/B2846541.png)
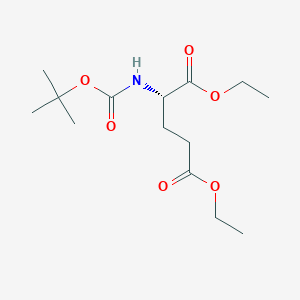
![1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide](/img/structure/B2846544.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2846545.png)
